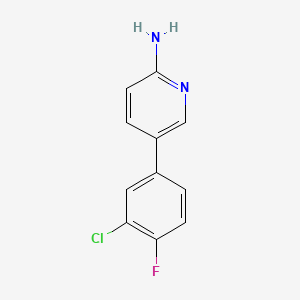

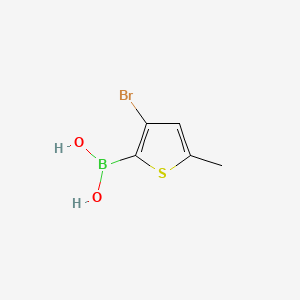

![molecular formula C9H7ClN2O B572866 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1313712-64-9](/img/structure/B572866.png)

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

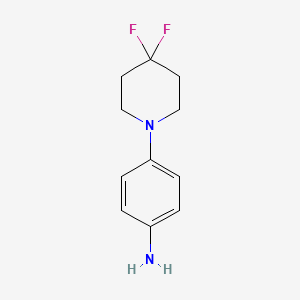

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals, and its synthesis is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is represented by the InChI code: 1S/C8H5ClN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H .Chemical Reactions Analysis

Imidazopyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation

The compound is involved in the synthesis of methylimidazo[1,2-a]pyridines. A study by Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of these compounds without any deliberate addition of catalysts. They also synthesized imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, highlighting its versatility in chemical synthesis (Mohan, Rao, & Adimurthy, 2013).

Synthesis of Imidazo[4,5-b]pyridines

Perandones and Soto (1997) described the preparation of 4-amino-1,2-dimethylimidazole-5-carbaldehyde and its condensation with various compounds to form imidazo[4,5-b]pyridine derivatives. This demonstrates the compound's role in the formation of complex heterocyclic structures (Perandones & Soto, 1997).

Fluorescent Molecular Rotor Studies

Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showing its application in the study of viscosity sensing properties (Jadhav & Sekar, 2017).

Chemical Reactions and Derivatives

Vilsmeier–Haack Reaction

Quiroga et al. (2010) reported the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction. This study indicates the compound's reactivity and potential for creating heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).

Hydrophobic Base Pairing in DNA Replication

Mitsui et al. (2003) developed an unnatural hydrophobic base, pyrrole-2-carbaldehyde, as a pairing partner of 9-methylimidazo[(4,5)-b]pyridine. This study showcases the compound's role in expanding the genetic alphabet, especially in DNA replication (Mitsui et al., 2003).

Formation of Bisarylmethyl-Substituted Pyrimidines

Harutyunyan (2014) conducted research on the condensation of various carbaldehydes including 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showing its application in the synthesis of diaryl(hetaryl)methanes (Harutyunyan, 2014).

Synthesis of Antimicrobial Compounds

Studies have explored the synthesis of novel compounds with antimicrobial properties using derivatives of imidazopyridines. For example, Ladani et al. (2009) synthesized oxopyrimidines and thiopyrimidines containing 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, demonstrating the compound's role in developing new antimicrobial agents (Ladani et al., 2009).

Zukünftige Richtungen

Imidazopyridine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of this compound could involve further exploration of its potential in medicinal chemistry, particularly in the treatment of various resistant forms of tuberculosis .

Eigenschaften

IUPAC Name |

8-chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNBXFZPPDNBSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C(=C1)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724473 |

Source

|

| Record name | 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

CAS RN |

1313712-64-9 |

Source

|

| Record name | 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide](/img/structure/B572784.png)

![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)

![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)